molecular formula C7H4INO B13667213 7-Iodobenzo[d]isoxazole

7-Iodobenzo[d]isoxazole

Katalognummer: B13667213
Molekulargewicht: 245.02 g/mol
InChI-Schlüssel: CXQYXDSXWJAPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodobenzo[d]isoxazole is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with an iodine atom at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]isoxazole typically involves the iodination of benzo[d]isoxazole. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Iodobenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate in solvents such as 1,4-dioxane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Coupling Reactions: Products include biaryl compounds or alkynyl derivatives.

    Oxidation and Reduction: Products include hydroxylated or deiodinated derivatives.

Wissenschaftliche Forschungsanwendungen

7-Iodobenzo[d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of 7-Iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity towards its target, influencing various molecular pathways.

Vergleich Mit ähnlichen Verbindungen

    Benzo[d]isoxazole: Lacks the iodine substituent but shares the core structure.

    7-Bromobenzo[d]isoxazole: Similar structure with a bromine atom instead of iodine.

    7-Chlorobenzo[d]isoxazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 7-Iodobenzo[d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions in various chemical and biological contexts.

Eigenschaften

Molekularformel

C7H4INO

Molekulargewicht

245.02 g/mol

IUPAC-Name

7-iodo-1,2-benzoxazole

InChI

InChI=1S/C7H4INO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H

InChI-Schlüssel

CXQYXDSXWJAPTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)ON=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.